2'-Deoxy-2',2'-difluoro-guanosine

Description

Historical Development and Significance of Nucleoside Analogs in Biochemical Research

The journey of nucleoside analogs began in the mid-20th century, marking a pivotal moment in medicinal chemistry and molecular biology. These synthetic compounds, designed to resemble naturally occurring nucleosides, have become indispensable tools in the study of nucleic acid synthesis and function. Their primary significance lies in their ability to interfere with the replication of viruses and the proliferation of cancer cells, leading to the development of potent therapeutic agents. nih.gov

The core principle behind their action is the targeted disruption of DNA and RNA synthesis. By mimicking natural nucleosides, these analogs can be recognized and incorporated into growing nucleic acid chains by viral or cellular polymerases. However, due to subtle but critical modifications in their sugar or base components, they either terminate the chain elongation process or lead to a non-functional nucleic acid strand. This targeted interference has been the basis for many successful antiviral and anticancer drugs. nih.goveur.nl

The introduction of fluorine into nucleoside structures in the 1970s and 1980s was a particularly transformative development. nih.gov The unique properties of the fluorine atom, such as its high electronegativity and a size comparable to a hydrogen atom, allow it to act as a bioisostere of a hydroxyl group, profoundly influencing the compound's biological activity. nih.goviu.edu This strategy has led to the creation of highly effective drugs, including the anticancer agent Gemcitabine (B846) (a 2',2'-difluoro-2'-deoxycytidine). google.comasm.org

Unique Structural Features of 2'-Deoxy-2',2'-difluoro-guanosine and its Rationale for Investigation

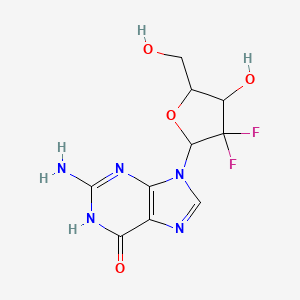

The structure of this compound is defined by two key modifications to the natural deoxyguanosine scaffold. The first and most significant is the replacement of the two hydrogen atoms at the 2' position of the deoxyribose sugar with two fluorine atoms. This geminal difluorination imparts several crucial properties to the molecule. The strong electron-withdrawing nature of the fluorine atoms alters the electronic properties of the sugar ring, influencing its conformation (sugar pucker) and the stability of the glycosidic bond linking the sugar to the guanine (B1146940) base. iu.edu This altered sugar conformation can affect how the nucleoside analog is recognized and processed by cellular and viral enzymes. nih.gov

The second defining feature is the presence of the guanine base. Guanine is one of the four main nucleobases found in DNA and RNA, and its analog in this compound allows for specific interactions with enzymes that process guanosine (B1672433) or deoxyguanosine.

The rationale for the investigation of this compound stems from the proven success of other difluorinated nucleoside analogs, most notably Gemcitabine. The potent anticancer activity of Gemcitabine demonstrated that the 2',2'-difluoro modification on the sugar moiety is a highly effective strategy for creating powerful enzyme inhibitors. google.comasm.org Researchers hypothesized that combining this difluorinated sugar with a guanine base could yield a compound with a different spectrum of biological activity, potentially targeting different enzymes or pathways and offering new therapeutic opportunities.

Overview of Research Trajectories for this compound

Research into this compound and its closely related analogs has primarily followed two major trajectories: antiviral and anticancer investigations.

Antiviral Research: A significant body of research has focused on the potential of fluorinated nucleosides to combat a wide range of viruses. For instance, analogs of 2'-deoxy-2',2'-difluorouridine have shown selective activity against feline herpes virus. nih.gov Furthermore, the broader class of 2'-fluoro-substituted nucleosides has been explored for activity against hepatitis C virus (HCV) and human immunodeficiency virus (HIV). nih.govnih.gov While some analogs showed modest activity, their triphosphate forms often demonstrated potent inhibition of viral polymerases. nih.gov The research trajectory for this compound in this area aims to determine its efficacy against various viral targets, with a focus on viral polymerases that utilize guanosine triphosphate as a substrate.

Anticancer Research: Drawing parallels from the success of Gemcitabine, a major research focus for this compound is its potential as an anticancer agent. The mechanism of action for such compounds often involves inhibition of DNA synthesis and ribonucleotide reductase. nih.gov Research in this area involves evaluating the compound's cytotoxicity against various cancer cell lines and its ability to inhibit key enzymes involved in cell proliferation. For example, a related compound, 2-chloro-9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl) adenine, has demonstrated potent antiproliferative activity against human colon tumor cell lines. nih.gov The investigation of this compound in oncology seeks to identify its potential as a selective and potent chemotherapeutic agent.

The synthesis of these complex molecules is also a significant research area, with chemists continuously developing more efficient and stereoselective methods to produce these compounds for biological evaluation. google.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N5O4/c11-10(12)5(19)3(1-18)21-8(10)17-2-14-4-6(17)15-9(13)16-7(4)20/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIYMUKKPIEAMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)(F)F)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization of 2 Deoxy 2 ,2 Difluoro Guanosine

Methodologies for Stereoselective Synthesis of 2'-Deoxy-2',2'-difluoro-guanosine

The creation of the crucial C-F bonds and the correct stereochemistry at the anomeric center are the paramount challenges in synthesizing dFdG.

The cornerstone of synthesizing the 2-deoxy-2,2-difluororibose (B14132828) core is the construction of the C2'-difluorinated carbon center. A widely adopted and effective method is a Reformatsky-type reaction. nih.govgoogle.com This approach typically begins with a protected chiral precursor, such as (R)-2,3-O-isopropylidene glyceraldehyde, which is derived from inexpensive starting materials like D-mannitol. nih.gov

The key fluorination step involves reacting this aldehyde with an organometallic reagent generated from ethyl bromodifluoroacetate and zinc. nih.govgoogle.com This reaction creates the C-C bond between the glyceraldehyde and the difluoroacetate (B1230586) moiety, establishing the new stereocenter at C3'. The reaction often yields a mixture of diastereomers (typically with the desired anti or R isomer as the major product), which can be separated by chromatography. nih.govgoogle.com

Following the successful introduction of the fluorine atoms, the linear sugar precursor undergoes acid-catalyzed hydrolysis and intramolecular cyclization to form the more stable five-membered lactone or lactol (a furanose ring). nih.govgoogle.com The hydroxyl groups of this difluorinated ribose intermediate are then typically protected with groups like benzoyl or silyl (B83357) ethers to prevent unwanted side reactions in the subsequent glycosylation step. google.comnih.gov

Table 1: Key Strategies for 2-Deoxy-2,2-difluororibose Synthesis

| Step | Reagents and Conditions | Purpose | Reference |

|---|---|---|---|

| Fluorination | Ethyl bromodifluoroacetate, activated Zinc | Reformatsky reaction to install the C-F₂ group. | nih.govgoogle.com |

| Cyclization | Acid catalyst (e.g., ion-exchange resin, aq. acid) | Hydrolysis of protecting groups and formation of the furanose ring. | nih.govgoogle.com |

| Protection | Aroyl chlorides (e.g., benzoyl chloride), Silyl chlorides | Protection of 3'- and 5'-hydroxyl groups for glycosylation. | google.comnih.gov |

| Activation | Sulfonyl chlorides (e.g., mesyl chloride) | Activation of the anomeric position (C1') for glycosylation. | nih.gov |

With the protected 2-deoxy-2,2-difluororibose in hand, the next critical step is the stereoselective formation of the N-glycosidic bond with a guanine (B1146940) base. This reaction must selectively form the desired β-anomer, which is the biologically active configuration for most nucleosides.

A common strategy involves activating the anomeric carbon (C1') of the sugar, for instance by converting it into a sulfonate ester like a mesylate. nih.gov The guanine base, or a precursor, is then coupled with this activated sugar. To improve solubility and reactivity, the guanine base is often silylated using reagents like N,O-bis(trimethylsilyl)acetamide (BSA). The coupling reaction is promoted by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), to afford the protected nucleoside. nih.gov

An alternative and frequently used approach for purine (B94841) nucleosides is the "anion glycosylation" method. researchgate.net This involves using a pre-formed salt of the purine base. A common precursor for guanine, such as 2-amino-6-chloropurine (B14584) or 2,6-dichloropurine, is deprotonated with a base to form a potassium or sodium salt. researchgate.netaston.ac.uk This anionic purine derivative then displaces a leaving group (e.g., a bromide) at the anomeric position of the sugar. This method often results in a mixture of N9 and N7 regioisomers, which requires careful chromatographic separation to isolate the desired N9 product that can be subsequently converted to the guanine nucleoside. aston.ac.uk The separation of α and β anomers is also a critical purification step, often achieved by crystallization or chromatography. nih.gov

Synthesis of Phosphorylated Forms of this compound (Mono-, Di-, Triphosphates)

For nucleoside analogues to exert their biological activity, they must be converted intracellularly into their corresponding 5'-mono-, di-, and triphosphate forms. The triphosphate is often the species that interacts with target enzymes like polymerases. nih.gov The chemical synthesis of these phosphorylated forms is therefore crucial for research and development.

The 5'-monophosphate can be synthesized by selectively phosphorylating the 5'-hydroxyl group of the protected or unprotected nucleoside. A common phosphorylating agent is phosphorus oxychloride (POCl₃) in a phosphate-based solvent. semanticscholar.org

The 5'-diphosphate is typically prepared from the corresponding 5'-monophosphate. The monophosphate can be activated, for example, as a morpholidate, which is then reacted with inorganic phosphate (B84403) to yield the diphosphate (B83284).

The 5'-triphosphate can be synthesized from the parent nucleoside in a convenient one-pot reaction known as the Ludwig-Eckstein synthesis. nih.gov This method involves the initial phosphorylation of the nucleoside with POCl₃, followed by an in-situ reaction with tributylammonium (B8510715) pyrophosphate. A final hydrolysis step yields the target 5'-triphosphate in good yields. nih.gov Research has confirmed that 2',2'-difluorodeoxyguanosine (B1675620) 5'-triphosphate (dFdGTP) has been synthesized and used in in-vitro assays to study its effects on DNA polymerases. nih.govresearchgate.net

Development of this compound Prodrugs and Analogues

The first phosphorylation step, converting the parent nucleoside to the monophosphate, is often a rate-limiting step in the activation of nucleoside analogues. nih.govacs.org To bypass this inefficient enzymatic conversion and improve cellular uptake, various prodrug strategies have been developed.

A prominent and highly successful approach is the phosphoramidate (B1195095) "ProTide" technology. nih.govacs.org In this strategy, the 5'-monophosphate is masked with an aryl group and an amino acid ester. nih.gov This modification renders the molecule more lipophilic, facilitating its passage across cell membranes. Once inside the cell, the masking groups are enzymatically cleaved to release the 5'-monophosphate, which can then be efficiently converted to the active triphosphate. nih.govacs.org While this technology has been extensively applied to various nucleosides, including the FDA-approved drug sofosbuvir (B1194449) (a 2'-deoxy-2'-fluoro-2'-C-methyluridine ProTide), specific ProTides of dFdG itself are a logical area for development. nih.gov

Another related strategy involves cyclic phosphoramidate prodrugs. These have been successfully applied to closely related compounds like 2'-deoxy-2'-fluoro-2'-C-methylguanosine to enhance the delivery and formation of the active triphosphate within target cells. nih.govnih.gov These prodrugs are designed to be stable in plasma but are cleaved intracellularly to deliver the monophosphate. nih.gov The development of such prodrugs for dFdG represents a key step in optimizing its pharmacological properties.

Table 2: Prodrug Strategies for Nucleoside Analogues

| Prodrug Type | General Structure | Activation Mechanism | Key Advantage | Reference |

|---|---|---|---|---|

| Phosphoramidate (ProTide) | 5'-Phosphate masked with an aryl group and an amino acid ester. | Intracellular enzymatic cleavage by esterases and phosphoramidases (e.g., HINT1). | Bypasses the initial, often inefficient, nucleoside kinase phosphorylation step. | nih.govacs.orgacs.org |

| Cyclic Phosphoramidate | A cyclic phosphate ester structure at the 5' position. | Intracellular enzymatic hydrolysis. | Designed for specific stability and release profiles. | nih.govnih.gov |

Cellular Uptake and Intracellular Metabolism of 2 Deoxy 2 ,2 Difluoro Guanosine

Nucleoside Transporter Systems and their Role in 2'-Deoxy-2',2'-difluoro-guanosine Influx

The entry of this compound into a cell is not a simple diffusion process but is mediated by specialized membrane proteins known as nucleoside transporters (NTs). nih.gov These transporters are essential for salvaging nucleosides for nucleotide synthesis and for the uptake of various nucleoside analog drugs. nih.gov The two major families of nucleoside transporters involved are the Facilitative Nucleoside Transporters (FNTs), also known as Equilibrative Nucleoside Transporters (ENTs), and the Concentrative Nucleoside Transporters (CNTs). nih.govfrontiersin.org

Facilitative Nucleoside Transporters (FNTs)

The Facilitative Nucleoside Transporters (FNTs), part of the SLC29 gene family, are bidirectional transporters that move nucleosides down their concentration gradient. frontiersin.orgnih.gov This family includes four members: ENT1, ENT2, ENT3, and ENT4. nih.gov ENT1 and ENT2 are the most well-characterized and are broadly expressed, transporting a wide range of both purine (B94841) and pyrimidine (B1678525) nucleosides. frontiersin.org ENT2, in particular, shows a high affinity for inosine (B1671953) and is considered to play a significant role in purine nucleoside transport. nih.gov Given that this compound is a purine analog, ENT2 is a likely candidate for facilitating its entry into cells. nih.govsolvobiotech.com These transporters are crucial in regulating the extracellular concentration of adenosine (B11128), which has wide-ranging physiological effects. nih.govnih.gov

Concentrative Nucleoside Transporters (CNTs)

The Concentrative Nucleoside Transporters (CNTs) belong to the SLC28 gene family and actively transport nucleosides into the cell against their concentration gradient, a process coupled to the electrochemical potential of sodium ions. nih.govnih.gov This family has three members: CNT1, CNT2, and CNT3. frontiersin.org They exhibit distinct substrate specificities: CNT1 primarily transports pyrimidine nucleosides, CNT2 transports purine nucleosides and uridine (B1682114), and CNT3 transports both purine and pyrimidine nucleosides. frontiersin.orgontosight.ai

As a guanosine (B1672433) analog, this compound is a substrate for the purine-selective CNT2. solvobiotech.comontosight.ai The active transport mechanism of CNTs allows for the accumulation of the nucleoside analog within the cell to concentrations higher than in the extracellular environment, which is a critical factor for its subsequent metabolic activation. nih.gov CNT2 is expressed in various tissues, including the liver, intestine, and kidney, and plays a key role in the absorption of dietary and therapeutic purine nucleosides. solvobiotech.comontosight.ai

| Transporter Family | Members | Driving Force | Substrate Specificity Relevant to this compound |

| Facilitative Nucleoside Transporters (FNTs/ENTs) | ENT1, ENT2, ENT3, ENT4 | Concentration Gradient | ENT2 (transports purine nucleosides) frontiersin.orgnih.gov |

| Concentrative Nucleoside Transporters (CNTs) | CNT1, CNT2, CNT3 | Sodium Ion Gradient | CNT2 (transports purine nucleosides) frontiersin.orgsolvobiotech.comontosight.ai |

Enzymatic Phosphorylation Cascade of this compound

Once inside the cell, this compound must be converted into its active triphosphate form. This is achieved through a series of phosphorylation steps catalyzed by intracellular kinases. researchgate.net This activation pathway is a hallmark of nucleoside analog drugs.

Subsequent Phosphorylation to Diphosphate (B83284) and Triphosphate Forms

Following the initial phosphorylation, the resulting monophosphate is further phosphorylated by other cellular kinases. Guanylate kinase catalyzes the conversion of the monophosphate to this compound diphosphate. Subsequently, nucleoside diphosphate kinases catalyze the final phosphorylation step to yield the biologically active this compound triphosphate. This active triphosphate can then interfere with cellular processes such as DNA synthesis. The accumulation of the triphosphate form is correlated with the compound's biological effects. nih.gov

| Metabolite | Key Enzyme |

| This compound | - |

| This compound monophosphate | Deoxyguanosine Kinase (dGK) genecards.orgnih.gov |

| This compound diphosphate | Guanylate Kinase |

| This compound triphosphate | Nucleoside Diphosphate Kinase |

Catabolism and Deamination Pathways of this compound and its Metabolites

In addition to anabolic activation, this compound and its metabolites are subject to catabolic processes that can inactivate the compound. A primary pathway for the breakdown of guanosine and its analogs is deamination. Guanine (B1146940) deaminase can convert guanine to xanthine, and adenosine deaminase can act on adenosine analogs. In the case of the related cytidine (B196190) analog, gemcitabine (B846), deamination by deoxycytidine deaminase to the inactive difluorodeoxyuridine is a major catabolic route. nih.gov

Molecular Mechanisms of Action of 2 Deoxy 2 ,2 Difluoro Guanosine Triphosphate

Inhibition of DNA Polymerases by 2'-Deoxy-2',2'-difluoro-guanosine Triphosphate (dFdGTP)

The primary active metabolite, dFdGTP, directly targets DNA polymerases, the enzymes responsible for synthesizing new DNA strands. patsnap.com Its inhibitory effects are achieved through a combination of competitive binding and the disruption of the polymerization process following its incorporation into the DNA chain.

Competitive Inhibition with Deoxyguanosine Triphosphate (dGTP)

Due to its structural resemblance to the natural nucleotide deoxyguanosine triphosphate (dGTP), dFdGTP acts as a competitive inhibitor for DNA polymerases. patsnap.comnih.govpatsnap.com It vies for the same active site on the enzyme, and its binding prevents the incorporation of the natural dGTP, thereby slowing down the rate of DNA replication. The effectiveness of this inhibition is dependent on the relative concentrations of dFdGTP and dGTP within the cell, as well as the specific affinity of the polymerase for the analog. For the related cytidine (B196190) analog, dFdCTP, the inhibitory constants (Ki) for DNA polymerases α and ε have been determined to be in the micromolar range, highlighting the potent competitive nature of this class of compounds. nih.govresearchgate.net

Mechanism of Chain Termination and Post-Incorporation Pausing

Unlike classic chain terminators which lack a 3'-hydroxyl group, this compound possesses this group, allowing it to be incorporated into a growing DNA strand via a standard phosphodiester bond. libretexts.org However, its incorporation does not lead to immediate chain termination. Instead, it allows for the addition of one further deoxynucleotide to the chain. nih.govresearchgate.net

This phenomenon, often termed "masked chain termination," is a hallmark of 2',2'-difluorinated nucleosides. After the incorporation of dFdGMP and the subsequent addition of the next nucleotide, the conformational changes in the sugar ring induced by the two fluorine atoms create a sterically hindered environment at the 3'-end of the primer. This altered structure effectively stalls the DNA polymerase, causing a major pause in polymerization and preventing further elongation. nih.govresearchgate.net This stalling of the replication fork is a significant source of cytotoxic stress.

Incorporation of this compound Monophosphate into DNA

The monophosphate form of the compound, this compound monophosphate (dFdGMP), is the form that becomes a permanent part of the DNA strand. nih.gov Its presence within the DNA helix has profound structural and functional consequences.

Subsequent DNA Damage and Repair Pathway Activation

Cells have sophisticated DNA damage response (DDR) systems that detect and repair lesions in the genome to maintain integrity. nih.govnih.gov The structural abnormalities caused by the incorporated dFdGMP are recognized by these cellular surveillance mechanisms, triggering the activation of DNA repair pathways. clinicsinoncology.com However, the unique structure of the incorporated analog makes it a poor substrate for removal by the 3'→5' exonuclease (proofreading) activity of replicative DNA polymerases. nih.govresearchgate.net This resistance to excision means the lesion persists, leading to the accumulation of damage and the potential activation of apoptotic pathways to eliminate the compromised cell. nih.gov

Effects on Deoxynucleotide Pools via Ribonucleotide Reductase (RNR) Inhibition

Beyond its direct effects on DNA polymerases and DNA structure, this compound exerts a crucial, indirect effect by targeting ribonucleotide reductase (RNR). nih.govnih.gov RNR is the rate-limiting enzyme responsible for converting ribonucleoside diphosphates into the deoxyribonucleoside diphosphates required for DNA synthesis. wikipedia.orgyoutube.com

The diphosphate (B83284) form of the analog, dFdGDP, is a potent inhibitor of RNR. By inhibiting this enzyme, it depletes the intracellular pools of all four deoxyribonucleotides (dATP, dGTP, dCTP, and dTTP). This has a dual, self-potentiating effect on the compound's activity:

The reduction in the concentration of the natural competitor, dGTP, increases the ratio of dFdGTP to dGTP in the cell. This enhances the competitive advantage of dFdGTP at the DNA polymerase active site, leading to a higher rate of its incorporation into DNA. nih.gov

This multifaceted mechanism, combining direct inhibition of DNA synthesis, incorporation into the DNA strand leading to masked chain termination, and the depletion of natural deoxynucleotide pools, underlies the potent biological activity of this compound.

Potential Incorporation into RNA and Associated Cellular Consequences

The triphosphate form of this compound (dFdGTP) possesses the potential to be mistakenly incorporated into nascent RNA transcripts during the process of transcription. This incorporation is predicated on the ability of RNA polymerases to recognize dFdGTP as a substrate, a phenomenon that has been observed with other 2'-modified nucleotides. The cellular ramifications of such an event are multifaceted, primarily revolving around the altered stability of the resulting RNA and its subsequent functionality within the cell.

Substrate Potential for RNA Polymerases

While direct studies on the incorporation of this compound triphosphate by RNA polymerases are limited, research on analogous 2'-fluoro-modified nucleotides provides significant insights. Notably, it has been demonstrated that fully 2'-deoxy-2'-fluoro substituted nucleic acids can be synthesized via in vitro transcription. nih.gov This process utilizes a mutated polymerase in conjunction with fluorinated nucleoside triphosphates, indicating that under certain conditions, RNA polymerases can indeed accommodate and incorporate these modified substrates. nih.gov

The RNA polymerase from the marine cyanophage Syn5, for instance, exhibits a low level of discrimination against the incorporation of 2'-fluoro dNMPs during the elongation phase of transcription. nih.gov This suggests that the substrate specificity of RNA polymerases is not absolute and can be permissive towards nucleotides with modifications at the 2' position of the ribose sugar.

Cellular Consequences of Incorporation

The introduction of this compound into an RNA molecule can lead to significant alterations in its biophysical properties and, consequently, its cellular fate.

Enhanced Nuclease Resistance and Stability: A primary consequence of incorporating 2'-fluoro modifications into nucleic acids is a marked increase in their resistance to degradation by nucleases. nih.gov This enhanced stability stems from the structural changes imparted by the fluorine atoms. As a result, RNA transcripts containing this compound would likely exhibit a longer intracellular half-life.

Induction of RNA Interference (RNAi): Research has shown that small interfering RNAs (siRNAs) that are fully substituted with 2'-deoxy-2'-fluoro nucleic acids (siFNA) are capable of inducing RNA interference (RNAi) in mammalian cell cultures. nih.gov The efficiency of gene silencing by these siFNAs is nearly equivalent to that of unmodified siRNAs. nih.gov This finding suggests that if this compound were incorporated into small non-coding RNAs, they could potentially participate in and trigger gene silencing pathways. The mechanism appears to be enzymatic, as evidenced by the decrease in target mRNA levels following treatment with siFNA. nih.gov

Research Findings on Fully 2'-Deoxy-2'-Fluoro Substituted Nucleic Acids (siFNA)

| Finding | Observation | Implication for this compound |

| Synthesis | Can be generated by in vitro transcription using a mutated polymerase and fluorinated nucleoside triphosphates. nih.gov | Demonstrates the potential for enzymatic incorporation of this compound triphosphate into RNA. |

| Nuclease Resistance | Show superior resistance to digestion by ribonucleases compared to native RNA. nih.gov | RNA containing this compound would likely have increased stability and a longer cellular half-life. |

| RNA Interference | Duplex siFNA can induce RNA interference with an efficiency nearly equivalent to unmodified siRNA. nih.gov | Incorporation into small RNAs could trigger gene silencing pathways. |

| Mechanism of Action | Knockdown of target mRNA is likely enzymatically driven. nih.gov | Suggests that RNA containing this modification can be recognized and utilized by the cellular RNAi machinery. |

Molecular and Cellular Mechanisms of Resistance to 2 Deoxy 2 ,2 Difluoro Guanosine

Alterations in Nucleoside Transport Systems

The entry of hydrophilic nucleoside analogs like 2'-Deoxy-2',2'-difluoro-guanosine into cancer cells is predominantly mediated by specialized membrane transport proteins. The two major families of nucleoside transporters are the human equilibrative nucleoside transporters (hENTs) and the human concentrative nucleoside transporters (hCNTs). Alterations in the expression or function of these transporters can significantly reduce the intracellular concentration of the drug, thereby conferring resistance.

Reduced influx of the drug is a primary mechanism of resistance. Studies on the related nucleoside analog, clofarabine (B1669196), have demonstrated that resistance can be associated with decreased expression of key transporters. In resistant leukemic cell lines, the mRNA levels of hENT1, hENT2, and hCNT3 were found to be significantly reduced, leading to a diminished total nucleoside transport capacity. nih.gov For instance, in a clofarabine-resistant cell line, the expression of hENT1, hENT2, and hCNT3 was reduced to 30.8%, 13.9%, and 7.9% of the levels in the sensitive parent cell line, respectively. nih.gov

Conversely, increased efflux of the drug or its metabolites can also contribute to resistance. Members of the ATP-binding cassette (ABC) transporter superfamily, such as MRP5 (ABCC5) and ABCG2 (breast cancer resistance protein), are known to export various molecules, including nucleoside monophosphates, out of the cell. oaepublish.comaacrjournals.org Overexpression of these efflux pumps can lower the intracellular concentration of the activated drug, thus reducing its efficacy. In cells with acquired resistance to gemcitabine (B846), a structurally similar pyrimidine (B1678525) analog, the expression of MRP5 was found to be upregulated. nih.gov

| Transporter Family | Specific Transporter | Role in Drug Transport | Alteration in Resistant Cells | Reference |

|---|---|---|---|---|

| Equilibrative Nucleoside Transporters (ENTs) | hENT1 | High-affinity uptake of nucleoside analogs. | Decreased expression leading to reduced drug influx. | nih.gov |

| hENT2 | Low-affinity, high-capacity uptake. | Decreased expression. | nih.gov | |

| Concentrative Nucleoside Transporters (CNTs) | hCNT3 | Na+-dependent uptake of nucleosides. | Decreased expression. | nih.gov |

| ATP-Binding Cassette (ABC) Transporters | MRP5 (ABCC5) | Efflux of nucleoside monophosphates. | Upregulated expression leading to increased drug efflux. | nih.gov |

| ABCG2 | Efflux of drug and its metabolites. | Overexpression leading to reduced intracellular drug concentration. | aacrjournals.org |

Modifications in Intracellular Metabolism Enzymes

Once inside the cell, this compound, a prodrug, must be phosphorylated to its active triphosphate form to exert its cytotoxic effects. This metabolic activation is a critical step, and alterations in the enzymes involved can lead to resistance.

The initial and rate-limiting step in the activation of many nucleoside analogs is their phosphorylation to the monophosphate form. For guanosine (B1672433) analogs, deoxyguanosine kinase (dGK) plays a crucial role. A decrease in the expression or activity of dGK can severely impair the activation of this compound, leading to a significant reduction in the intracellular levels of its active triphosphate metabolite.

In studies of clofarabine-resistant leukemic cell lines, a notable decrease in the protein levels of both deoxycytidine kinase (dCK) and dGK was observed. nih.gov Specifically, dGK protein levels were reduced to as low as one-third of those in the sensitive parental cells. nih.gov This reduction in activating kinases directly correlated with a decrease in the production of the active triphosphate metabolite, thereby diminishing the drug's ability to be incorporated into DNA. nih.gov

In addition to impaired activation, increased degradation or inactivation of the nucleoside analog or its phosphorylated metabolites can also confer resistance.

Deaminases: Cytidine (B196190) deaminase (CDA) is an enzyme that inactivates cytidine analogs like gemcitabine by converting them to their corresponding uridine (B1682114) analogs. oaepublish.com While a specific guanosine deaminase has not been as extensively studied in the context of resistance to guanosine analogs, the principle remains relevant. An upregulation of deaminases that can act on this compound would lead to its rapid inactivation, preventing its therapeutic action. Increased CDA activity has been linked to gemcitabine resistance in pancreatic cancer cells, and this effect can be mediated by the tumor microenvironment, where macrophages can induce CDA upregulation in cancer cells. nih.govoaepublish.com

Phosphatases: 5'-nucleotidases are a family of enzymes that can dephosphorylate nucleoside monophosphates, converting them back to their inactive nucleoside form. nih.gov Elevated levels or increased activity of these phosphatases can counteract the action of activating kinases, thereby reducing the pool of active drug metabolites. This mechanism of resistance has been described for various nucleoside analogs, as it effectively reverses the first step of activation. nih.gov The dephosphorylation of the active monophosphate form of the drug prevents its subsequent conversion to the di- and triphosphate forms.

| Enzyme Type | Specific Enzyme (Example) | Function | Alteration in Resistant Cells | Consequence | Reference |

|---|---|---|---|---|---|

| Activating Kinase | Deoxyguanosine Kinase (dGK) | Phosphorylates the drug to its active monophosphate form. | Decreased expression or activity. | Reduced intracellular concentration of the active drug metabolite. | nih.gov |

| Catabolic Enzyme | Deaminase (e.g., Cytidine Deaminase for analogs) | Inactivates the drug by deamination. | Increased expression or activity. | Enhanced drug degradation, preventing its therapeutic effect. | nih.govoaepublish.com |

| Catabolic Enzyme | 5'-Nucleotidase (Phosphatase) | Dephosphorylates the active monophosphate form of the drug. | Increased expression or activity. | Reversal of drug activation, reducing the pool of active metabolites. | nih.govnih.gov |

Enhanced DNA Repair Mechanisms and Bypass Pathways

The incorporation of a fraudulent nucleotide like this compound into DNA causes significant DNA damage, which should trigger cell cycle arrest and apoptosis. However, cancer cells can develop resistance by enhancing their DNA repair capabilities.

Upregulation of DNA repair pathways, such as mismatch repair (MMR) or nucleotide excision repair (NER), can enable the cell to recognize and excise the incorporated drug from the DNA strand. This allows for the repair of the DNA lesion and the continuation of cell proliferation.

Furthermore, specialized translesion synthesis (TLS) DNA polymerases can be recruited to the site of DNA damage. These polymerases have a more open active site and can bypass the DNA lesion, including an incorporated nucleoside analog, although this process is often error-prone. By bypassing the stalled replication fork, the cell can continue to replicate its DNA and survive the drug-induced damage. The mechanism of action for the related drug clofarabine involves interference with DNA synthesis and repair, leading to the accumulation of DNA damage. nih.gov Enhanced repair capacity would therefore be a direct countermeasure by the cancer cell.

Structural Biology and Biophysical Characterization of 2 Deoxy 2 ,2 Difluoro Guanosine and Its Nucleotides

X-ray Crystallography and NMR Studies of 2'-Deoxy-2',2'-difluoro-guanosine and its Phosphorylated Forms

X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques to determine the three-dimensional structure of molecules in the solid-state and in solution, respectively.

Studies on similar 2'-deoxy-2',2'-difluoro-nucleosides, such as the cytidine (B196190) analogue gemcitabine (B846), have revealed that the sugar pucker is significantly influenced by the fluorine atoms. researchgate.net For instance, the X-ray structure of a 5-iodocytosine (B72790) analog of a 2'-deoxy-2',2'-difluoro-L-erythro-pentofuranosyl nucleoside showed a 2'-exo/3'-endo conformation for the carbohydrate moiety. nih.gov This is different from the conformation observed in some biologically active L-nucleosides. nih.gov In another study, X-ray crystallography of a fluoro-L-DNA duplex showed that the 2'-fluoro-modification did not cause significant structural perturbation, and the modified cytidine formed a standard Watson-Crick base pair with L-guanosine. iu.edu

NMR spectroscopy, often combined with molecular modeling, provides detailed information about the conformation in solution. researchgate.net For 2'-deoxy-2',2'-difluoro-4'-dihydro-4'-thiouridine, NMR studies indicated a preference for an S-type sugar conformation in solution. researchgate.net This preference was attributed to stereoelectronic effects involving the fluorine atoms. researchgate.net One- and two-dimensional NMR spectroscopy has also been used to determine the fine structure of DNA duplexes containing modified nucleosides, revealing details about base pairing and local conformation. nih.gov

Table 1: Crystallographic Data for a Related 2'-Fluoro-Modified Nucleoside Analog

| Parameter | Value |

| COD Number | 7230570 nih.gov |

| Hermann-Mauguin space group symbol | P 21 21 21 nih.gov |

| Hall space group symbol | P 2ac 2ab nih.gov |

| Space group number | 19 nih.gov |

| a | 7.8851 Å nih.gov |

| b | 11.2622 Å nih.gov |

| c | 13.1273 Å nih.gov |

| α | 90° nih.gov |

| β | 90° nih.gov |

| γ | 90° nih.gov |

| Z | 4 nih.gov |

| Z' | 1 nih.gov |

| Residual factor | 0.0607 nih.gov |

Structural Analysis of DNA Polymerase-2'-Deoxy-2',2'-difluoro-guanosine Triphosphate Complexes

Understanding how DNA polymerases interact with dFdG triphosphate (dFdGTP) is crucial for elucidating its mechanism of action. DNA polymerases catalyze the incorporation of deoxynucleoside triphosphates (dNTPs) into a growing DNA strand. wikipedia.org The structure of DNA polymerase is often described as a right hand with palm, finger, and thumb domains. wikipedia.org The active site, located in the palm domain, binds two metal ions that are essential for catalysis. core.ac.uknih.gov

Structural studies of DNA polymerase in complex with incoming nucleotides have revealed a significant conformational change, often referred to as an "induced fit," from an "open" to a "closed" state upon nucleotide binding. core.ac.uknih.gov This transition is critical for ensuring high-fidelity DNA synthesis. core.ac.uk

While specific crystal structures of DNA polymerase complexed with dFdGTP were not found in the search results, studies with other nucleotides provide a framework for understanding this interaction. For a correct nucleotide, the polymerase closes around the nascent base pair, positioning the catalytic metal ions for the nucleotidyl transfer reaction. core.ac.uknih.gov The triphosphate moiety of the incoming nucleotide undergoes rearrangement prior to this closure, providing a checkpoint to prevent misincorporation. core.ac.uk The interaction involves the assessment of Watson-Crick hydrogen bonding upon the initial formation of the complex. core.ac.uknih.gov

Interactions of this compound with Nucleic Acid Structures

The presence of 2'-fluoro modifications does not necessarily disrupt the thermal stability of nucleic acid duplexes. iu.edu In some cases, the fluorine at the 2'-position can even enhance thermostability, potentially through pseudo-hydrogen bonds with neighboring water molecules. iu.edu The ability of dFdG to form standard Watson-Crick base pairs is crucial for its incorporation into DNA. iu.edu

Molecular Dynamics Simulations and Computational Studies

Molecular dynamics (MD) simulations and quantum mechanical computations provide a dynamic and energetic perspective on the structural data obtained from experimental methods. researchgate.net These computational approaches can be used to study the preferred conformations of nucleosides in solution and to rationalize the effects of modifications on structure and stability. researchgate.net

For example, high-level quantum computations and MD simulations have been used to investigate the preferred sugar pucker of 2'-deoxy-2',2'-difluoro-4'-dihydro-4'-thionucleosides. researchgate.net These studies suggested that the strong anti-periplanar preference of C-H and C-C sigma bonds to the sigma* C-F and sigma* C-O orbitals was responsible for the favored S-conformation in solution. researchgate.net Furthermore, weak electrostatic attractions were found to further stabilize the preferred structure. researchgate.net

Computational studies on gemcitabine, a related 2',2'-difluoro nucleoside, have been performed to characterize its energetically favored conformational modes, with results compared to X-ray crystallographic data. researchgate.net Such studies help in understanding the intrinsic conformational preferences of these modified nucleosides and how they might influence their interactions with biological macromolecules.

Preclinical Biological Activity of 2 Deoxy 2 ,2 Difluoro Guanosine in Model Systems

In Vitro Cellular Models: Studies on Cell Lines and Primary Cell Cultures

Investigations into the in vitro effects of 2'-deoxy-2',2'-difluoro-guanosine analogues have been conducted; however, they have not demonstrated noteworthy activity.

Analysis of Cellular Uptake and Metabolism Dynamics

Specific data regarding the cellular uptake and metabolic pathways of this compound in cell lines or primary cell cultures are not extensively detailed in the available research. The primary focus in the broader field of fluorinated nucleosides has been on compounds that show significant cytotoxic or antiviral effects, which then warrant further mechanistic studies.

Investigation of Apoptotic Pathways and Cell Death Mechanisms

Consistent with the lack of significant cytotoxicity, detailed investigations into the induction of apoptotic pathways by this compound are not present in the reviewed literature. For a compound to be investigated for its pro-apoptotic mechanisms, it typically must first demonstrate a consistent and potent ability to induce cell death. The synthesized guanine (B1146940) analogues did not show significant activity that would prompt such in-depth studies. nih.gov

In Vivo Preclinical Models: Studies in Animal Systems

There is a scarcity of published in vivo studies focusing on this compound in animal models. The lack of promising in vitro activity is a likely reason for the limited progression of this specific compound into preclinical animal studies for anti-cancer or antiviral efficacy.

Pharmacodynamic Markers in Preclinical Models

No specific pharmacodynamic markers for this compound have been established in preclinical models. The identification of such markers is contingent on the compound demonstrating a measurable biological effect in vivo, which has not been reported.

Molecular and Cellular Effects in Animal Tissues

Data on the molecular and cellular effects of this compound in animal tissues are not available in the current body of scientific literature.

Analytical Methodologies for 2 Deoxy 2 ,2 Difluoro Guanosine and Its Metabolites

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) for Quantification

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive method for the simultaneous quantification of 2'-Deoxy-2',2'-difluoro-guanosine and its metabolites, such as the corresponding monophosphate, diphosphate (B83284), and triphosphate forms, as well as its deaminated metabolite, 2',2'-difluorodeoxyuridine. This technique offers high selectivity and sensitivity, making it ideal for complex biological samples like plasma, tissue homogenates, and cell extracts.

A typical LC-MS/MS method for a related compound, gemcitabine (B846) (dFdC), and its major metabolite, 2',2'-difluoro-2'-deoxyuridine (B193463) (dFdU), involves protein precipitation for sample extraction from matrices like mouse plasma and brain tissue. nih.gov Chromatographic separation is often achieved using a reverse-phase column, such as a Gemini C18 column, with a gradient elution. nih.gov The total run time for such an analysis can be optimized to be relatively short, for instance, around 8 minutes. nih.gov

For detection, multiple reaction monitoring (MRM) is a commonly used mode in tandem mass spectrometry. nih.gov This involves monitoring specific precursor-to-product ion transitions for each analyte and its internal standard. To enhance sensitivity and specificity, positive/negative ion switching can be employed, allowing for the detection of different analytes in their most ionizable form within a single run. nih.gov For instance, the parent nucleoside might be detected in positive ion mode, while its metabolites could be monitored in negative ion mode. nih.gov

The validation of such an assay includes the assessment of linearity, precision, accuracy, selectivity, sensitivity, matrix effects, recovery, and stability. nih.gov Calibration curves are typically generated over a range of concentrations relevant to preclinical or clinical studies. For example, in mouse plasma, calibration curves for dFdC and dFdU have been established in the ranges of 5–2000 ng/mL and 250–50,000 ng/mL, respectively. nih.gov In brain tissue, these ranges might be 0.02–40 ng/mg and 1–40 ng/mg, respectively. nih.gov A sensitive LC-MS/MS method has also been developed to quantify gemcitabine and its metabolites in tumor tissue, requiring as little as 10 mg of tissue. nih.gov

Table 1: Example Parameters for HPLC-MS/MS Quantification of this compound and its Metabolites (Hypothetical)

| Parameter | Details |

| Instrumentation | HPLC system coupled to a tandem mass spectrometer |

| Sample Preparation | Protein precipitation of plasma or tissue homogenate |

| Chromatographic Column | C18 reverse-phase column |

| Mobile Phase | Gradient elution with a mixture of aqueous and organic solvents (e.g., acetonitrile (B52724) or methanol (B129727) with formic acid or ammonium (B1175870) formate) |

| Detection Mode | Multiple Reaction Monitoring (MRM) with positive/negative ion switching |

| Example Transitions (Hypothetical) | This compound: Precursor ion -> Product ion (Positive mode) this compound triphosphate: Precursor ion -> Product ion (Negative mode) |

| Lower Limit of Quantification (LLOQ) | Dependent on the analyte and matrix, potentially in the low ng/mL or ng/mg range |

Capillary Electrophoresis and Radiometric Assays for Enzyme Activity

The enzymatic activation of this compound is a critical step for its pharmacological activity. Capillary electrophoresis (CE) and radiometric assays are two prominent techniques used to study the activity of enzymes involved in its metabolism, such as deoxycytidine kinase and other nucleoside kinases.

Capillary Electrophoresis (CE) is a high-resolution separation technique that is well-suited for monitoring enzyme reactions. nih.gov It offers several advantages, including rapid analysis times, low sample consumption (in the nanoliter to picoliter range), and high separation efficiency, which allows for the clear separation of substrates, products, and inhibitors. nih.gov CE can be used to determine key enzyme kinetic parameters like the Michaelis-Menten constant (KM) and the inhibition constant (KI). nih.gov The technique is compatible with various detection methods, including UV-Vis spectrophotometry and mass spectrometry, making it versatile for a wide range of substrates and products. nih.govnih.gov For instance, CE has been successfully applied to determine the activities of several enzymes involved in purine (B94841) metabolism. chemicke-listy.cz

Radiometric Assays provide an extremely sensitive method for measuring enzyme activity, particularly for enzymes present at low concentrations in biological samples. nih.gov These assays utilize a radiolabeled substrate, such as tritium (B154650) ([3H]) or carbon-14 (B1195169) ([14C]) labeled this compound. The enzyme reaction is allowed to proceed for a specific time, and then the radiolabeled product is separated from the unreacted substrate using techniques like thin-layer chromatography (TLC) or HPLC. nih.govresearchgate.net The amount of radioactivity in the product spot or peak is then quantified using a scintillation counter or a phosphorimager. researchgate.net This method's high sensitivity allows for the determination of enzyme activities as low as 10-18 katals. nih.govresearchgate.net

Table 2: Comparison of Capillary Electrophoresis and Radiometric Assays for Enzyme Activity Studies

| Feature | Capillary Electrophoresis (CE) | Radiometric Assays |

| Principle | Separation of charged molecules in an electric field | Measurement of radioactivity in the product of a reaction with a radiolabeled substrate |

| Sensitivity | High | Extremely High |

| Sample Consumption | Very Low (nL to pL) | Low to Moderate |

| Speed | Rapid (minutes per run) | Can be more time-consuming due to separation and counting steps |

| Information Provided | Enzyme kinetics (KM, KI), substrate specificity, inhibitor screening | Enzyme activity, can be adapted for kinetics |

| Safety Considerations | Standard laboratory safety | Requires handling of radioactive materials and appropriate disposal |

Molecular Biology Techniques for Assessing DNA Incorporation and Damage

The cytotoxic effects of this compound are largely attributed to its incorporation into DNA and the subsequent disruption of DNA synthesis and integrity. Various molecular biology techniques are employed to investigate these processes.

DNA Incorporation Assays: The incorporation of the triphosphate form of this compound into DNA can be assessed using in vitro DNA primer extension assays. nih.gov In this technique, a DNA template and a primer are incubated with a DNA polymerase and a mixture of deoxynucleotide triphosphates (dNTPs), including the difluorinated guanosine (B1672433) analog. The products of the reaction are then separated by gel electrophoresis. The incorporation of the analog can lead to chain termination or a pause in DNA synthesis, which can be visualized on the gel. nih.gov Studies with the related compound, 2',2'-difluorodeoxycytidine (dFdC), have shown that its triphosphate form competes with the natural dCTP for incorporation into the DNA strand. nih.gov After incorporation, the primer can be extended by one more nucleotide before a significant pause in polymerization occurs. nih.gov

Assessment of DNA Damage and Repair: The presence of this compound within the DNA can be viewed as a form of DNA damage. Techniques such as pulsed-field gel electrophoresis (PFGE) can be used to assess DNA fragmentation, which is a hallmark of certain types of DNA damage and repair processes. nih.gov Furthermore, the impact of the incorporated nucleoside on DNA replication can be studied using shuttle vector-based assays in human cells. nih.gov This method allows for the investigation of the efficiency and fidelity of DNA replication past the lesion. For some N2-alkyl-2'-deoxyguanosine lesions, it has been shown that translesion synthesis (TLS) polymerases play a crucial role in bypassing the damage, and the absence of specific polymerases can lead to decreased bypass efficiency and increased mutation rates. nih.gov

The structural consequences of incorporating a difluorinated nucleoside into DNA can be investigated using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. iu.eduresearchgate.net These methods can provide detailed insights into the conformational changes in the DNA helix caused by the presence of the analog.

Table 3: Molecular Biology Techniques for Studying this compound Effects on DNA

| Technique | Application | Findings from Related Compounds |

| DNA Primer Extension Assay | Investigates the incorporation of the analog into a growing DNA strand by DNA polymerase. | The triphosphate of the analog competes with the natural nucleotide for incorporation, and can cause pausing of the polymerase. nih.gov |

| Pulsed-Field Gel Electrophoresis (PFGE) | Detects DNA fragmentation as an indicator of DNA damage. | Can reveal alterations in chromosomal DNA integrity following treatment. nih.gov |

| Shuttle Vector Assays | Assesses the efficiency and fidelity of DNA replication past the incorporated analog in cells. | Can identify the specific DNA polymerases involved in bypassing the lesion and the resulting mutational signatures. nih.gov |

| X-ray Crystallography / NMR Spectroscopy | Determines the three-dimensional structure of DNA containing the analog. | Can reveal structural distortions in the DNA duplex induced by the analog. iu.eduresearchgate.net |

Future Research Directions and Unexplored Avenues for 2 Deoxy 2 ,2 Difluoro Guanosine

Elucidation of Novel Enzyme Interactions and Metabolic Pathways

A fundamental aspect of future research lies in mapping the specific metabolic journey of 2'-Deoxy-2',2'-difluoro-guanosine within the cell. The biological activity of nucleoside analogues is contingent upon their phosphorylation by cellular kinases to their active triphosphate forms. A critical unanswered question is which specific nucleoside kinases are responsible for the initial phosphorylation of this compound. The parent compound, 2'-deoxyguanosine, is a known human, bacterial, and yeast metabolite, highlighting the established pathways for guanosine (B1672433) nucleosides. nih.govebi.ac.uk Identifying the enzymes that act on the difluorinated version is paramount.

Furthermore, understanding how the resulting triphosphate metabolite interacts with DNA polymerases is crucial. Research into related compounds has shown that the incorporation of fluorinated nucleosides can terminate DNA chain elongation, a key mechanism of antiviral and anticancer action. nih.gov Studies on L-nucleoside counterparts have explored their potential as antiviral agents, evaluating their activity against viruses like HIV-1, HBV, and HSV-1. nih.gov While the L-isomer of this compound did not show significant activity in one study, this highlights the importance of stereochemistry in enzyme-substrate interactions and suggests that the D-isomer may interact differently with viral or cellular polymerases. nih.gov

Future studies should employ enzymatic assays and structural biology techniques to delineate these interactions precisely.

Table 1: Potential Enzyme Interactions and Metabolic Steps for Investigation

| Enzyme Class | Potential Role | Research Objective |

| Deoxyribonucleoside Kinases | Catalyze the initial phosphorylation (monophosphate formation). | Identify the specific kinase(s) (e.g., dCK, TK2) responsible for activating this compound. |

| Nucleoside Monophosphate Kinases | Convert the monophosphate to the diphosphate (B83284) form. | Characterize the efficiency of this conversion compared to endogenous nucleosides. |

| Nucleoside Diphosphate Kinases | Generate the active triphosphate metabolite. | Determine the rate of formation of the active triphosphate species within the cell. |

| DNA Polymerases | Incorporate the triphosphate into the growing DNA strand. | Assess the substrate specificity and the consequences of incorporation (e.g., chain termination) for various cellular and viral polymerases. |

Development of Advanced Delivery Systems and Targeted Approaches (excluding clinical aspects)

The efficacy of a molecular agent is often limited by its delivery to the target site. The development of advanced delivery systems for this compound is a promising, yet unexplored, research direction. These systems are designed to protect the compound from degradation, prolong its circulation, and deliver it specifically to target cells, thereby enhancing its potential efficacy while minimizing off-target effects. nih.gov

Strategies for targeted delivery can be broadly categorized into passive and active targeting. nih.gov

Passive Targeting: This approach leverages the unique pathophysiology of certain tissues, such as solid tumors. The Enhanced Permeability and Retention (EPR) effect describes how nanoparticles of a certain size (typically <200 nm) can preferentially accumulate in tumor tissue due to leaky vasculature and poor lymphatic drainage. nih.gov Encapsulating this compound within carriers like liposomes or polymer nanoparticles could exploit this effect.

Active Targeting: This involves functionalizing the delivery carrier with ligands that bind to specific receptors overexpressed on target cells. nih.gov For instance, nanoparticles functionalized with 2-deoxy-D-glucose have been developed to target cells with high glucose transporter (GLUT) expression. nih.gov A similar strategy could be envisioned for this compound, where carriers are decorated with molecules like folate, antibodies, or peptides to direct them to specific cell populations. nih.gov

Future non-clinical research should focus on the formulation of this compound into various nanocarriers and evaluating their physicochemical properties, stability, and cellular uptake in relevant in vitro models.

Combination Strategies with Other Molecularly Targeted Agents (focus on biochemical synergism)

The use of drug combinations to achieve synergistic effects is a cornerstone of modern molecular medicine. nih.gov The goal is to utilize agents that work through different but complementary mechanisms to produce an effect greater than the sum of their individual effects. nih.gov For this compound, a key future direction is to explore its biochemical synergy with other targeted agents.

A well-established model for this approach is the combination of the related compound gemcitabine (B846) (2′,2′-difluorodeoxycytidine) with cisplatin. capes.gov.brnih.gov Preclinical studies have demonstrated that pretreatment with gemcitabine leads to increased formation of cisplatin-DNA adducts, providing a clear biochemical basis for their synergistic interaction. capes.gov.br The incorporation of the nucleoside analogue into DNA appears to enhance the subsequent damage inflicted by the platinum agent. nih.gov

This principle could be directly applicable to this compound. Research should be designed to investigate whether its incorporation into DNA makes the strand more susceptible to damage by agents such as platinum-based compounds or topoisomerase inhibitors. frontiersin.org Furthermore, studies on gemcitabine have shown that combination strategies can overcome resistance by targeting cancer stemness-related pathways, such as those involving the biomarker NANOG. nih.gov Investigating whether this compound can synergize with inhibitors of signaling pathways that drive resistance is another fertile area for biochemical exploration.

Exploration of this compound in Emerging Biological Systems

Beyond its direct therapeutic potential, this compound could serve as a valuable tool in emerging areas of biological research. Its unique chemical structure, particularly the presence of two fluorine atoms on the deoxyribose sugar, offers novel opportunities for probing biological systems.

One such area is the study of non-canonical DNA structures . DNA can adopt various conformations beyond the classic B-form double helix, including Z-DNA, hairpins, and multi-stranded structures like triplexes and G-quadruplexes. nih.gov The formation and stability of these structures are highly dependent on sequence and environmental conditions. nih.gov The strong electronegativity and altered sugar pucker induced by the difluoro substitution could significantly influence the propensity of a DNA sequence to adopt such a non-canonical form. Future research could use this compound to synthesize oligonucleotides and study how its incorporation affects the formation and stability of G-quadruplexes, which are of great interest as therapeutic targets.

In the field of synthetic biology , this modified nucleoside could be used to create synthetic genetic polymers with altered properties. The fluorine atoms could increase the metabolic stability of DNA constructs or be used as reporters for ¹⁹F NMR spectroscopy to study DNA dynamics and protein-DNA interactions in a non-invasive manner. The synthesis of related fluorinated nucleosides has already been optimized for such applications, providing a roadmap for future work with the guanosine analogue. nih.gov

Q & A

Q. What are the key synthetic strategies for incorporating 2'-Deoxy-2',2'-difluoro-guanosine into oligonucleotides, and what challenges arise during purification?

The synthesis typically involves phosphoramidite chemistry, where the 3′- and 5′-hydroxyl groups of the nucleoside are protected (e.g., with 1,1,3,3-tetraisopropyldisiloxane) to prevent side reactions during solid-phase synthesis . Post-synthesis, deprotection requires careful optimization to avoid cleavage of the difluoro-modified sugar ring. Purification challenges include separating truncated sequences using reverse-phase HPLC with ion-pairing agents (e.g., triethylammonium acetate) to resolve closely eluting peaks .

Q. How does the 2',2'-difluoro modification influence the sugar conformation of guanosine in RNA analogs?

The difluoro substitution restricts sugar puckering to a northern (C3′-endo) conformation, as demonstrated by nuclear magnetic resonance (NMR) studies and X-ray crystallography. This rigid conformation mimics ribose in A-form RNA helices, enhancing duplex stability with complementary RNA strands while reducing nuclease susceptibility .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. For example, ¹⁹F NMR provides direct evidence of difluoro substitution at ~-120 to -140 ppm (CF₂ signals), while ¹H-¹H NOESY confirms sugar puckering . High-performance liquid chromatography (HPLC) with UV detection at 254 nm is used for purity assessment .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic activity data when using this compound as a ribonucleotide reductase inhibitor?

Discrepancies in inhibition potency may arise from enzyme isoform specificity or competing metabolic pathways. Methodological solutions include:

- Kinetic assays : Compare inhibition constants (Kᵢ) across isoforms (e.g., human vs. bacterial) using radiolabeled substrates (³H-CDP or ³H-ADP) .

- Metabolic profiling : Quantify intracellular phosphorylation of the compound via LC-MS to ensure active triphosphate forms accumulate .

Contradictions in cellular vs. in vitro activity often stem from transporter limitations, addressed by using prodrug strategies or liposomal delivery .

Q. What experimental designs are optimal for evaluating the impact of 2',2'-difluoro modifications on RNA-protein interactions?

- SELEX with modified libraries : Incorporate this compound into randomized RNA pools during in vitro selection. Use next-generation sequencing to identify binding motifs altered by the modification .

- Crystallography and MD simulations : Co-crystallize modified RNA with proteins (e.g., RNase H or Dicer) and perform molecular dynamics (MD) simulations to assess fluorine-induced steric or electrostatic effects .

Q. How do 2',2'-difluoro modifications affect the thermodynamic stability of RNA-DNA heteroduplexes?

The modification increases melting temperatures (Tₘ) by ~2–4°C per substitution due to preorganization of the sugar into the C3′-endo conformation. Measure Tₘ via UV spectrophotometry at 260 nm in buffers mimicking physiological conditions (e.g., 100 mM NaCl, pH 7.4). Compare with unmodified controls using the nearest-neighbor model to calculate ΔΔG contributions .

Q. What methodologies address low yields in the synthesis of this compound phosphoramidites?

Low yields often result from incomplete fluorination or side reactions at the 2′ position. Solutions include:

- Fluorination optimization : Use DAST (diethylaminosulfur trifluoride) in anhydrous dichloromethane at -78°C to minimize decomposition .

- Protection strategies : Employ temporary protecting groups (e.g., tert-butyldimethylsilyl) for the 3′-OH during fluorination, followed by selective deprotection .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on the antiviral efficacy of this compound analogs?

Discrepancies may arise from viral polymerase fidelity or host metabolism differences. To resolve:

- Viral strain panels : Test analogs against diverse strains (e.g., influenza A/H1N1 vs. B/Yamagata) in parallel.

- Metabolite tracking : Use ³H- or ¹⁹F-labeled compounds to quantify intracellular activation to triphosphate forms via LC-MS/MS .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.